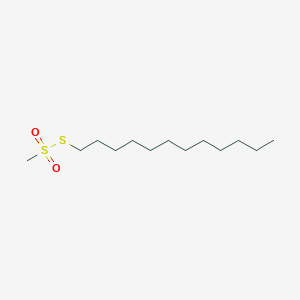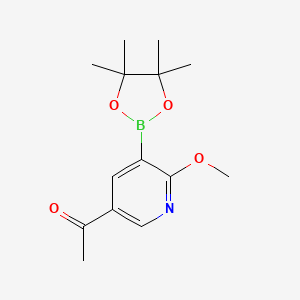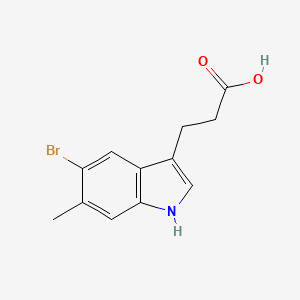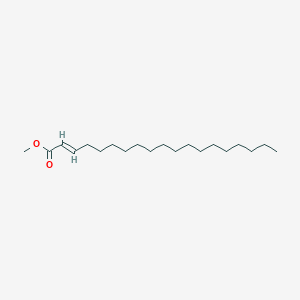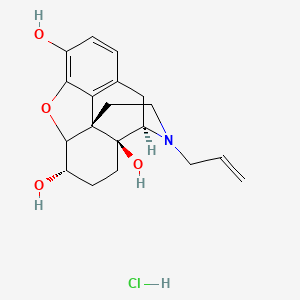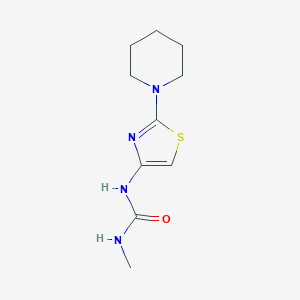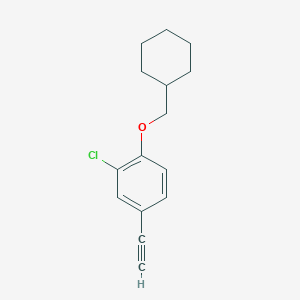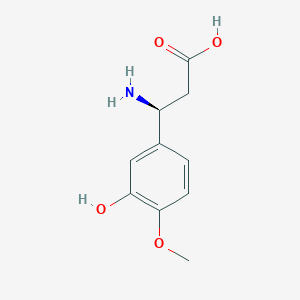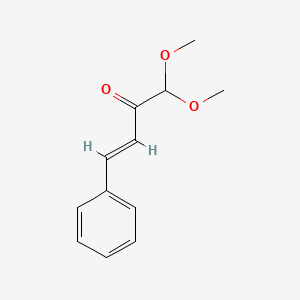
(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one is an organic compound with a unique structure characterized by a phenyl group attached to a butenone backbone with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one typically involves the reaction of benzaldehyde with acetone in the presence of a base, followed by methylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the methylation step is carried out using dimethyl sulfate or methyl iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lamellarins: These compounds have a similar structural framework and exhibit interesting biological properties.
Pyrazolones: These compounds share some structural similarities and are used in medicinal chemistry.
Uniqueness
(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(E)-1,1-dimethoxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+ |
InChI Key |
XPBFKZJSXMSMOJ-CMDGGOBGSA-N |
Isomeric SMILES |
COC(C(=O)/C=C/C1=CC=CC=C1)OC |
Canonical SMILES |
COC(C(=O)C=CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



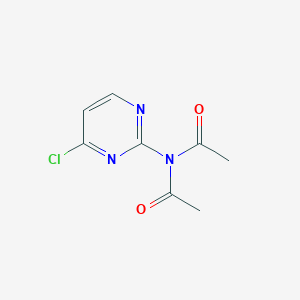
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
